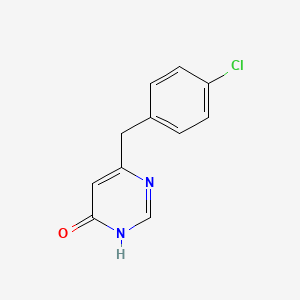

6-(4-Chlorobenzyl)pyrimidin-4-ol

Description

Significance of Pyrimidine (B1678525) Scaffold in Contemporary Drug Discovery and Development

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its integral role in biological systems and its versatile nature in drug design. a2bchem.compharmaffiliates.com As a fundamental component of nucleic acids (DNA and RNA), pyrimidines are readily recognized and can interact with various biomolecules within the cell, including enzymes and genetic material. a2bchem.com This inherent biocompatibility has made pyrimidine derivatives a focal point for the development of a wide array of therapeutic agents.

The structural framework of pyrimidine allows for extensive functionalization at multiple positions, enabling the creation of diverse chemical libraries with a broad spectrum of biological activities. nih.gov Consequently, pyrimidine-containing drugs have demonstrated remarkable efficacy across numerous therapeutic areas, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular properties. a2bchem.comresearchgate.netchemicalbook.com The adaptability of the pyrimidine ring has been instrumental in addressing the challenge of drug resistance, as new derivatives are continuously being explored to target novel biological pathways. a2bchem.com The ever-expanding portfolio of FDA-approved drugs incorporating the pyrimidine scaffold attests to its enduring importance in modern drug discovery and development. a2bchem.com

Overview of 6-(4-Chlorobenzyl)pyrimidin-4-ol within the Context of Pyrimidine Research

Within the vast family of pyrimidine derivatives lies this compound, a compound characterized by a pyrimidin-4-ol core substituted with a 4-chlorobenzyl group at the 6-position. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural components provide a basis for understanding its potential significance.

The presence of the 4-chlorobenzyl moiety is a notable feature. Halogenated benzyl (B1604629) groups are common substituents in medicinal chemistry, often introduced to modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins. The chloro-substitution on the phenyl ring, in particular, can influence the electronic properties of the molecule and enhance its biological activity. For instance, the presence of a 4-chlorophenyl group in other pyrimidine derivatives has been shown to improve their anti-cancer effectiveness.

The pyrimidin-4-ol (or its tautomeric form, pyrimidin-4-one) core is also a key feature, as hydroxylated pyrimidines are known to be biologically active. This functional group can participate in hydrogen bonding, a critical interaction for drug-receptor binding.

Rationale for Investigating the Chemical Compound's Academic Profile

The rationale for investigating this compound stems from the established therapeutic potential of its constituent chemical motifs. The combination of the privileged pyrimidine scaffold with a strategically placed chlorobenzyl group presents a compelling case for its study as a potential bioactive agent.

Research into compounds with similar structures provides a strong impetus for its exploration. For example, various substituted pyrimidines are investigated for their ability to inhibit enzymes like kinases, which are pivotal in cancer and inflammatory diseases. manchesterorganics.com The exploration of novel pyrimidine derivatives is a continuous effort to discover compounds with improved efficacy, selectivity, and pharmacokinetic properties.

The synthesis and biological evaluation of compounds like this compound are crucial steps in the drug discovery pipeline. Such investigations help to build a comprehensive understanding of the structure-activity relationships (SAR) within the pyrimidine class of compounds. By systematically modifying the substituents on the pyrimidine ring and evaluating the resulting biological effects, medicinal chemists can design more potent and targeted therapies. Therefore, the academic study of this compound is a logical and valuable endeavor in the ongoing quest for new and effective medicines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)5-10-6-11(15)14-7-13-10/h1-4,6-7H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVAXFAQZPJTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 4 Chlorobenzyl Pyrimidin 4 Ol

Established and Novel Synthetic Routes for the Pyrimidin-4-ol Core

The construction of the central pyrimidin-4-ol ring is a critical step that can be achieved through various synthetic strategies, primarily involving the condensation of a three-carbon component with an amidine source.

Cyclization Reactions and Precursor Chemistry

The most common and established method for assembling the pyrimidine (B1678525) ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. For 6-(4-Chlorobenzyl)pyrimidin-4-ol, a logical precursor would be a β-ketoester containing the 4-chlorobenzyl group, such as ethyl 4-(4-chlorophenyl)-3-oxobutanoate. This intermediate can be reacted with formamidine (B1211174) to yield the target pyrimidin-4-ol.

General cyclization approaches include:

Principal Pyrimidine Synthesis: This involves the reaction between a compound containing an N-C-N fragment (like an amidine) and a C-C-C fragment (like a 1,3-dicarbonyl compound). nih.gov For the title compound, this translates to the reaction of a 4-(4-chlorophenyl)-3-oxobutanoate derivative with formamidine.

Biginelli Reaction: This well-known one-pot multicomponent reaction condenses an aryl aldehyde, urea, and a β-ketoester to produce dihydropyrimidinones, which can be subsequently oxidized to form the aromatic pyrimidine ring. beilstein-journals.org

From α-Aminoamidines: Derivatives of pyrimidinone can be synthesized through the cyclocondensation of α-aminoamidines with various saturated carbonyl compounds. rsc.org

An alternative strategy involves the modification of a pre-existing pyrimidine ring. For instance, 4,6-dihydroxypyrimidine (B14393) can be treated with a chlorinating agent like phosgene (B1210022) or phosphorus oxychloride to produce 4,6-dichloropyrimidine. researchgate.net Subsequent selective hydrolysis or nucleophilic substitution of one chloro group would yield a 4-chloropyrimidin-6-ol, which could then be functionalized at the 6-position, though direct benzylation at C6 of a pre-formed pyrimidinol is challenging. The hydrolysis of a 4-chloropyrimidine (B154816) derivative is a common final step to install the 4-ol moiety.

Multi-step Synthesis Approaches and Yield Optimization

A practical multi-step synthesis for this compound would logically begin with commercially available materials like 4-chlorophenylacetic acid or 4-chlorobenzyl cyanide. A plausible synthetic sequence is outlined below.

Table 1: Plausible Multi-Step Synthesis of this compound

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Claisen Condensation | 4-Chlorophenylacetate | Sodium ethoxide, Ethyl acetate | Ethyl 4-(4-chlorophenyl)-3-oxobutanoate |

| 2 | Cyclocondensation | Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | Formamidine hydrochloride, Base (e.g., NaOEt) | This compound |

Yield optimization in such syntheses requires careful control of reaction parameters. Key considerations include:

Temperature Control: Both the Claisen condensation and the final cyclization step are sensitive to temperature, which affects reaction rates and the formation of byproducts.

Stoichiometry: Precise control over the molar ratios of reactants and reagents is crucial to maximize yield and minimize unreacted starting materials.

Solvent and Base: The choice of solvent (e.g., ethanol (B145695), DMF) and base (e.g., sodium ethoxide, potassium carbonate) can significantly influence the reaction outcome. For instance, in O-alkylation reactions of related pyrimidinones, solvent choice between acetonitrile (B52724) and acetone (B3395972) was shown to impact reaction time and efficiency. researchgate.net

Purification: Purification of intermediates and the final product, typically via recrystallization or column chromatography, is essential for removing impurities and achieving the desired compound in high purity.

Functionalization Strategies for the Chlorobenzyl Moiety

The chlorobenzyl group of this compound offers a reactive handle for further molecular diversification, primarily through palladium-catalyzed cross-coupling reactions that replace the chlorine atom.

The aromatic C-Cl bond, while generally stable, can be activated under catalytic conditions to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This powerful reaction allows for the formation of a C-C bond by coupling the aryl chloride with a boronic acid or boronate ester. This would transform the 4-chlorobenzyl group into a substituted biphenylmethyl group. The Suzuki-Miyaura coupling has been successfully applied to challenging substrates like benzyl (B1604629) chlorides and nitrogen-containing heterocycles. nih.govorganic-chemistry.orgdntb.gov.ua The choice of palladium catalyst, ligand, and base is critical for achieving high yields. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. This strategy can be used to replace the chlorine atom with a variety of primary or secondary amines, introducing valuable functional groups for further modification or for modulating the compound's properties. The reaction has been successfully applied to the amination of chloro-substituted heterocycles. beilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form a C-C bond, introducing an alkynyl substituent.

Nucleophilic Aromatic Substitution (SNAr): While less common for aryl chlorides compared to activated systems, under harsh conditions (high temperature, strong nucleophiles), direct displacement of the chlorine is possible.

Table 2: Potential Cross-Coupling Reactions on the Chlorobenzyl Moiety

| Reaction | Coupling Partner | Resulting Linkage | New Substituent |

| Suzuki-Miyaura | Arylboronic Acid | C-C | Aryl |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Amino (NR₂) |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Alkynyl |

| Heck Coupling | Alkene | C-C (alkene) | Alkenyl |

Derivatization of the Pyrimidine Ring System

The pyrimidine ring itself is a versatile platform for introducing further structural diversity. The electronic nature of the ring, influenced by the two nitrogen atoms, dictates the reactivity at each position. The pyrimidine skeleton can be readily altered at positions 2, 4, 5, and 6. beilstein-journals.org

Substituent Introduction at C2, C5, and C6 Positions

C2 Position: The most straightforward way to introduce a substituent at the C2 position is to vary the amidine used in the initial cyclization reaction. For example, using acetamidine (B91507) instead of formamidine would yield a 2-methyl derivative. Similarly, using guanidine (B92328) would introduce a 2-amino group.

C5 Position: This position is susceptible to electrophilic substitution, although the pyrimidine ring is generally electron-deficient. Halogenation (e.g., chlorination, bromination) at C5 is a common transformation that provides a handle for subsequent cross-coupling reactions. nih.gov

C6 Position: The C6 position is already occupied by the 4-chlorobenzyl group. Modification at this position typically requires starting the synthesis with a different three-carbon precursor. Alternatively, advanced strategies like ring-opening and reconstruction could be employed to alter the C6 substituent. nih.gov

The reactivity of the pyrimidine ring is highly dependent on the existing substituents. For example, in 4,6-dichloropyrimidines, the substitution of one chlorine atom with an electron-donating alkylamino group deactivates the second chlorine atom, often requiring more drastic conditions for a subsequent substitution. rsc.org This differential reactivity can be exploited for selective functionalization.

Analog Synthesis and Structural Diversity Generation

Building upon the core structure of this compound, a vast array of analogs can be generated to explore structure-activity relationships.

Fused Heterocycles: The pyrimidine ring can serve as a foundation for constructing more complex, fused heterocyclic systems. For example, pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of aminopyrazoles with appropriate enones. organic-chemistry.org This demonstrates a pathway to creating bicyclic analogs.

Deconstruction-Reconstruction Strategy: An innovative approach involves the chemical transformation of the pyrimidine ring itself into a different heterocycle. This "molecular editing" can be achieved by converting the pyrimidine into a pyrimidinium salt, which can then be cleaved and recyclized with different reagents (e.g., hydrazines, hydroxylamine) to form pyrazoles, isoxazoles, or other nitrogen-containing rings. nih.gov

Conjugation to Other Moieties: The pyrimidine scaffold can be linked to other molecular fragments to create hybrid molecules. For instance, pyrimidine analogs have been synthesized with modified amino acids like gabapentin (B195806) and baclofen, demonstrating the potential for creating peptide-heterocycle conjugates. researchgate.net

The generation of such structurally diverse libraries is a key strategy in modern drug discovery and materials science. mdpi.com

Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyrimidine derivatives like this compound. researchgate.netnih.gov Traditional synthetic routes to such molecules often involve hazardous solvents, toxic reagents, and significant energy consumption. nih.gov The application of green chemistry aims to mitigate these environmental and health impacts by focusing on aspects such as the use of safer solvents, energy-efficient reaction conditions, and the development of catalytic, high-atom-economy transformations. ptfarm.plmdpi.com

A conventional approach to synthesizing this compound can be inferred from related pyrimidine syntheses. This would likely involve the reaction of a dihalopyrimidine, such as 4,6-dichloropyrimidine, with a suitable 4-chlorobenzyl nucleophile, followed by hydrolysis of the remaining chloro-group on the pyrimidine ring to the desired hydroxyl group. Such a process typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) and requires heating for extended periods.

In contrast, a greener approach would redesign this synthesis to minimize its environmental footprint. Key areas for improvement include the choice of solvent, the energy source, and the catalytic system.

Solvent Selection and Reaction Medium:

A significant portion of waste in the pharmaceutical and chemical industries originates from solvent use. nih.gov Traditional solvents like DMF are effective but pose health and environmental hazards. Green chemistry encourages the substitution of such solvents with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Research on the amination of chloropyrimidines has demonstrated that these reactions can be successfully carried out in water, sometimes promoted by a small amount of acid, which can offer higher reaction rates compared to organic solvents. nih.gov For the synthesis of this compound, replacing DMF with water or a biodegradable solvent like ethanol could drastically reduce the environmental impact of the process. google.com

Energy-Efficient Methodologies:

Conventional heating methods are often energy-intensive and can lead to longer reaction times. Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry, offering significant rate enhancements and often leading to higher yields and purer products. google.commdpi.com The application of microwave irradiation to the synthesis of pyrimidine derivatives has been shown to reduce reaction times from hours to minutes. google.com This not only conserves energy but also minimizes the potential for side reactions and decomposition of products.

Catalysis and Atom Economy:

The use of catalysts is a cornerstone of green chemistry as they can enable more efficient and selective reactions. For the synthesis of pyrimidine derivatives, various catalytic systems have been explored. The use of reusable, heterogeneous catalysts, such as nano-Fe3O4@SiO2/SnCl4, has been reported for the synthesis of related pyrimidine structures in water, allowing for easy separation and recycling of the catalyst. Such catalytic systems avoid the need for stoichiometric reagents that end up as waste.

Furthermore, designing synthetic routes with high atom economy is a primary goal of green chemistry. This involves maximizing the incorporation of atoms from the reactants into the final product. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently more atom-economical and efficient than multi-step syntheses. nih.gov While a specific MCR for this compound is not prominently reported, the development of such a one-pot synthesis would represent a significant advancement in its green production.

The table below provides a comparative overview of a conventional synthetic approach versus a proposed greener alternative for the synthesis of this compound, based on principles reported for related pyrimidine derivatives.

Table 1: Comparison of Conventional and Greener Synthetic Routes

| Parameter | Conventional Route | Greener Route |

| Solvent | N,N-dimethylformamide (DMF) | Water, Ethanol |

| Energy Source | Conventional heating (reflux) | Microwave or Ultrasound Irradiation |

| Catalyst | Stoichiometric base | Recyclable heterogeneous catalyst |

| Reaction Time | Several hours | Minutes to a few hours |

| Waste Profile | High volume of hazardous solvent waste | Minimal, biodegradable waste |

| Atom Economy | Moderate | Potentially higher with MCR approach |

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable and environmentally responsible process. Future research will likely focus on the development of novel catalytic systems and one-pot procedures to further enhance the green credentials of this and other important pyrimidine derivatives.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Detailed Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic methods are essential for moving beyond simple confirmation to a detailed understanding of the molecule's three-dimensional structure, connectivity, and electronic environment.

A ¹H NMR spectrum would provide key information. It would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the methylene (B1212753) (CH₂) bridge, and the 4-chlorobenzyl group. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, would be crucial to definitively establish the connectivity, confirming that the 4-chlorobenzyl group is attached at the C6 position of the pyrimidine ring. The Nuclear Overhauser Effect (NOE) could reveal through-space proximities between protons, offering insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Data for 6-(4-Chlorobenzyl)pyrimidin-4-ol (Note: These are estimated chemical shifts (δ) in ppm relative to a standard like TMS. Actual values may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H NMR (δ, multiplicity, J) | Predicted ¹³C NMR (δ) |

| Pyrimidine H-2 | ~8.1 (s) | ~152 |

| Pyrimidine H-5 | ~6.8 (s) | ~112 |

| Pyrimidine C-4 | - | ~168 |

| Pyrimidine C-6 | - | ~157 |

| Benzyl (B1604629) CH₂ | ~4.0 (s) | ~42 |

| Chlorophenyl H-2', H-6' | ~7.3 (d, J ≈ 8.5 Hz) | ~130 |

| Chlorophenyl H-3', H-5' | ~7.4 (d, J ≈ 8.5 Hz) | ~129 |

| Chlorophenyl C-1' | - | ~137 |

| Chlorophenyl C-4' | - | ~133 |

X-ray crystallography provides an unambiguous determination of the solid-state structure, yielding precise measurements of bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the planarity of the pyrimidine and chlorophenyl rings and define the spatial orientation of the benzyl group relative to the pyrimidine core. redalyc.org

A key feature revealed by crystallography would be the network of intermolecular interactions, particularly hydrogen bonding. In the solid state, pyrimidinol derivatives almost invariably exist in a tautomeric keto form and form hydrogen-bonded pairs or chains. ias.ac.in It is highly probable that the N-H proton of one molecule would form a strong hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating stable, repeating supramolecular structures. The analysis of a new polymorph of 4-aminobenzyl alcohol, for example, showed a "herringbone" structure with stacks of hydrogen-bonded molecules. researchgate.net

Table 2: Hypothetical X-ray Crystallographic Parameters for 6-(4-Chlorobenzyl)pyrimidin-4-one Tautomer (Note: This table illustrates the type of data obtained from an X-ray diffraction experiment.)

| Parameter | Description | Expected Finding |

| Crystal System | The fundamental shape of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements within the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit. |

| Key Bond Lengths | C=O, C-N, C-Cl | Confirms the covalent structure and bond order. |

| Key Bond Angles | C-N-C in pyrimidine ring | Reveals ring geometry and any strain. |

| Hydrogen Bonds | N-H···O interactions | Likely to be the defining intermolecular force. |

| Dihedral Angle | Pyrimidine-CH₂-Phenyl | Defines the twist of the molecule's backbone. |

Mass spectrometry (MS) is used to determine the molecular weight and can help confirm the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for verifying the molecular formula.

For this compound (C₁₁H₉ClN₂O), the mass spectrum would display a molecular ion peak (M⁺). The characteristic isotopic pattern of chlorine (the ³⁷Cl isotope) would result in a prominent M+2 peak with an intensity approximately one-third of the main M⁺ peak. The fragmentation pattern upon ionization can also provide structural clues. libretexts.org A common fragmentation for benzyl compounds is the cleavage of the benzylic bond to form a stable benzyl cation or a related tropylium (B1234903) ion. libretexts.org Therefore, a significant peak at m/z 125, corresponding to the [C₇H₆Cl]⁺ fragment, would be expected.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Parameter | Predicted Value / Observation |

| HRMS | Calculated Mass [M+H]⁺ | 221.0476 for C₁₁H₁₀ClN₂O⁺ |

| MS | Isotopic Pattern | Characteristic M⁺ and M+2 peaks for one Cl atom. |

| MS/MS | Base Peak (likely) | m/z = 125, [C₇H₆Cl]⁺ (4-chlorobenzyl cation). pearson.com |

| Other Fragments | Loss of CO, loss of HCN from the pyrimidine ring. |

Tautomeric Equilibria and Isomeric Forms of Pyrimidin-4-ols

A defining chemical feature of 4-hydroxypyrimidines is their existence in different tautomeric forms, which are isomers that readily interconvert via proton migration. chemicalbook.com While named as a "pyrimidin-4-ol" (the enol form), the compound this compound is expected to exist predominantly in its more stable keto forms in most environments. researchgate.net

The principal tautomeric equilibrium involves these forms:

Pyrimidin-4-ol (enol form): The aromatic, hydroxyl-containing structure.

Pyrimidin-4(1H)-one (keto form): A proton is located on the N1 nitrogen.

Pyrimidin-4(3H)-one (keto form): A proton is located on the N3 nitrogen.

Extensive experimental and computational studies have shown that for the parent 4-hydroxypyrimidine, the keto forms are significantly more stable than the enol form. researchgate.netresearchgate.net The introduction of a nitrogen atom into the ring, when compared to 2-hydroxypyridine, shifts the equilibrium strongly toward the ketonic form. researchgate.net This preference is also observed in pyrimidine-based nucleobases like uracil (B121893) and thymine. chemicalbook.com The relative stability and population of these tautomers can be influenced by substituents and the solvent environment, but the keto forms are expected to be the major species present at equilibrium. ias.ac.inresearchgate.net

Conformational Dynamics and Energy Landscape Studies

The conformational flexibility of this compound arises primarily from the rotation around the C6-C(benzyl) single bond. The study of how the molecule's energy changes with this rotation is known as conformational analysis. chemistrysteps.com This rotation is not entirely free due to steric hindrance between the atoms of the benzyl group and the pyrimidine ring.

The various spatial arrangements that result from this rotation are called conformers or rotamers. libretexts.org The most stable conformations will be the "staggered" arrangements where steric repulsion is minimized, while "eclipsed" conformations, where groups are aligned, represent energy maxima. organicchemistrytutor.comkhanacademy.org The energy difference between the most stable (anti) and least stable (eclipsed) conformers determines the barrier to rotation. For a molecule like butane, these energy differences are well-documented and arise from both torsional strain and steric hindrance. youtube.com

For this compound, the energy landscape would describe the potential energy as a function of the dihedral angle between the pyrimidine ring and the chlorophenyl ring. Computational methods are typically used to calculate this energy profile, identifying the low-energy conformers and the transition states that separate them. These preferred conformations are critical as they can influence how the molecule interacts with biological targets or packs in a crystal.

Computational Chemistry and Rational Design of 6 4 Chlorobenzyl Pyrimidin 4 Ol Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies lower reactivity.

Table 1: Illustrative Frontier Orbital Energies for a Hypothetical 6-(4-Chlorobenzyl)pyrimidin-4-ol Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for similar heterocyclic compounds. |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. nih.gov The MEP is a plot of the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich, attractive to electrophiles) and blue regions indicate positive potential (electron-poor, attractive to nucleophiles).

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different derivatives of this compound, aiding in the selection of candidates with desired reactivity profiles for further investigation.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govremedypublications.com This method is instrumental in structure-based drug design for identifying potential drug candidates and optimizing their binding to a biological target.

Binding Site Prediction and Ligand Orientation

The initial step in a docking study involves identifying the binding site on the target protein. For pyrimidine (B1678525) derivatives, which are known to interact with a variety of enzymes such as kinases and dehydrogenases, the binding site is often a well-defined pocket. nih.govnih.gov Docking algorithms then explore various possible conformations and orientations of the ligand within this site.

For this compound, a docking simulation would predict how the molecule fits into the active site of a target protein. For example, in a kinase inhibitor context, the pyrimidine core could form key hydrogen bonds with the hinge region of the kinase domain. The 4-chlorobenzyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions. The hydroxyl group could form additional hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

Scoring Functions and Binding Affinity Prediction

Scoring functions are used to estimate the binding affinity between the ligand and the protein for each predicted pose. nih.gov These functions calculate a score based on various energetic contributions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The lower the docking score, the higher the predicted binding affinity.

In a study of pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2), compounds with chloro substituents exhibited favorable binding energies. nih.gov For instance, a chloro-substituted pyrimidine derivative showed a binding energy of -7.9 kcal/mol, indicating a strong interaction with the receptor. nih.gov While this study did not specifically test this compound, it highlights the potential for this class of compounds to act as potent inhibitors.

Table 2: Illustrative Docking Scores and Key Interactions for a Hypothetical this compound Derivative with a Target Protein

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | Leu83, Glu81 | Hydrogen Bond |

| Val35, Ile52 | Hydrophobic | ||

| Asp145 | Hydrogen Bond | ||

| Note: These are hypothetical values and interactions for illustrative purposes. |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a ligand, such as this compound and its derivatives, and its biological target at an atomic level. semanticscholar.org These simulations provide insights into the stability of the ligand within the binding pocket, the conformational changes that occur upon binding, and the crucial role of water molecules in mediating these interactions. semanticscholar.orgcore.ac.uk Such detailed understanding is invaluable for the rational design of more potent and selective inhibitors.

Ligand Stability within Target Binding Pockets

The stability of a ligand-protein complex is a critical determinant of the ligand's efficacy. MD simulations are frequently employed to assess this stability by monitoring key metrics over the simulation time. One of the primary indicators of stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions from a reference structure, typically the initial docked pose. A stable binding is generally indicated by an RMSD that reaches a plateau, suggesting that the ligand has found a stable conformation within the binding pocket. mdpi.com For instance, in simulations of pyrimidine derivatives, stable complexes are often characterized by RMSD values that fluctuate within an acceptable range, typically less than 0.1 nm, after an initial equilibration period. mdpi.com

The interactions between the ligand and the amino acid residues of the binding pocket are also crucial for stability. These interactions can include hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov MD simulations allow for the detailed analysis of these interactions over time. For example, a study on pyrimidine derivatives targeting the hBChE enzyme revealed that the indole (B1671886) moiety of a ligand engaged in hydrophobic interactions with specific residues like Trp231 and Phe329 for a significant percentage of the simulation time, while also forming hydrogen bonds and water bridges with other key residues. nih.gov The pyrimidine core itself can contribute to stability by interacting with residues in the catalytic active site (CAS). nih.gov The persistence of these interactions throughout the simulation provides strong evidence for the stability of the ligand's binding mode.

Conversely, a ligand that is not stable in the binding pocket will exhibit significant conformational changes and may even dissociate from the binding site during the simulation. researchgate.net This lack of stability can be attributed to a poor fit, unfavorable interactions, or a high entropic penalty upon binding. researchgate.net Therefore, analyzing ligand stability through MD simulations is a crucial step in the hit-to-lead optimization process, helping to identify and prioritize compounds with favorable binding characteristics.

Conformational Changes and Water Molecule Effects

The binding of a ligand to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. nih.gov MD simulations can capture these changes, providing a more realistic picture of the binding event than static docking models. For instance, the flexibility of a ligand can allow it to adopt different conformations within the binding pocket to optimize its interactions with the surrounding residues. nih.gov These conformational adjustments can be critical for achieving high binding affinity.

Water molecules play a multifaceted and often critical role in protein-ligand binding. core.ac.ukacs.org They can mediate interactions between the ligand and the protein by forming water bridges, or they can be displaced from the binding site upon ligand binding, which can be entropically favorable. acs.orgnih.gov MD simulations that explicitly model water molecules can provide valuable insights into their role. For example, simulations have shown that water bridges can stabilize the pyrimidine moiety of a ligand in the binding pocket by interacting with specific residues. nih.gov

The presence or absence of specific water molecules can significantly impact a ligand's binding affinity. nih.gov Computational methods can be used to predict the location and thermodynamic properties of water molecules in the binding site. acs.orgnih.gov This information can then be used to guide the design of new ligands that either displace unfavorable water molecules or incorporate favorable water-mediated interactions. For example, a study on PDE4 inhibitors demonstrated that the binding affinity of a compound was significantly higher in the presence of a key water molecule, highlighting the importance of considering solvent effects in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in medicinal chemistry for predicting the activity of novel compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. nih.gov

Descriptor Selection and Model Development

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. A wide array of descriptors can be calculated, broadly categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) descriptors. researchpublish.comresearchgate.net The selection of descriptors is a critical step, as the goal is to choose a subset that is highly correlated with the biological activity while being independent of each other to avoid multicollinearity. nih.govresearchpublish.com Various statistical methods, such as stepwise multiple linear regression (MLR) and genetic algorithms, are often employed to select the most relevant descriptors. tandfonline.comthieme-connect.com

Once the descriptors are selected, a mathematical model is developed to correlate them with the biological activity, often expressed as pIC50 or pEC50 values. researchpublish.com Multiple Linear Regression (MLR) is a commonly used statistical technique for developing linear QSAR models. nih.govresearchpublish.com However, due to the often complex and nonlinear nature of structure-activity relationships, nonlinear methods like Artificial Neural Networks (ANN) can sometimes provide more predictive models. nih.govtandfonline.com

The quality of the developed QSAR model is assessed using various statistical parameters. The coefficient of determination (R²) indicates the goodness of fit, while the cross-validated R² (q²) and the predictive R² for an external test set (R²_pred) are crucial for evaluating the model's robustness and predictive power. tandfonline.comresearchgate.net A good QSAR model should have high values for these parameters, indicating its ability to accurately predict the activity of compounds not used in the model development. nih.gov

Table 1: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (Goodness of fit) | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient (Internal validation) | > 0.5 |

| R²_pred | Predictive R² for external test set (External validation) | > 0.5 |

This table provides a general guideline for acceptable statistical values in QSAR model development. The specific values can vary depending on the dataset and the modeling technique used.

Predictive Modeling for Analogue Design

A validated QSAR model serves as a powerful predictive tool for the design of new analogues with potentially improved activity. By analyzing the descriptors in the model, chemists can identify the key structural features that are either beneficial or detrimental to the biological activity. For example, a QSAR study on pyrimidine derivatives might reveal that increasing hydrophobicity in a particular region of the molecule leads to higher activity, while steric bulk in another area is unfavorable. thieme-connect.com

This information can then be used to propose modifications to the lead structure, such as the introduction or removal of specific functional groups. The QSAR model can then be used to predict the activity of these newly designed analogues in silico, before they are synthesized and tested experimentally. This predictive capability significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising compounds. nih.gov

For instance, a 3D-QSAR study, which uses 3D descriptors like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can provide a visual representation of the favorable and unfavorable regions around the molecule in the form of contour maps. thieme-connect.com These maps can be invaluable for guiding the rational design of new ligands that fit optimally into the target's binding site.

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Human Data)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). dntb.gov.ua Predicting these properties in silico allows for the early identification and elimination of compounds that are likely to fail in later stages of development due to poor pharmacokinetics, thereby saving significant time and resources. nih.gov Various computational models and software are available to predict a wide range of ADME properties for compounds like this compound and its derivatives. nih.gov

A key aspect of absorption is a compound's ability to permeate through biological membranes, such as the intestinal wall. In silico models can predict parameters like Caco-2 cell permeability, which is a good indicator of intestinal absorption. rjpbcs.comfrontiersin.org Lipophilicity, often expressed as AlogP98 or logP, is another critical factor influencing absorption and distribution, with optimal values typically falling within a specific range. frontiersin.org

Distribution properties, such as plasma protein binding (PPB), determine the amount of free drug available to exert its therapeutic effect. rjpbcs.com Computational models can predict the extent of PPB, helping to identify compounds that may have limited efficacy due to excessive binding to plasma proteins. rjpbcs.com

Metabolism is a major determinant of a drug's half-life and potential for drug-drug interactions. In silico tools can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family. Finally, excretion pathways can also be predicted, providing a comprehensive in silico ADME profile of the compound.

By evaluating these properties computationally, researchers can prioritize compounds with favorable ADME profiles for further development and identify potential liabilities that may need to be addressed through chemical modification. frontiersin.org This early assessment of "drug-likeness" is an integral part of modern drug discovery. nih.gov

Table 2: Selected In Silico ADME Predictions for Pyrimidine Derivatives

| Compound ID | Predicted Caco-2 Permeability (nm/sec) | Predicted Plasma Protein Binding (%) | Predicted Lipophilicity (AlogP98) |

| Pyrimidine Derivative 1 | 25.5 | 85.2 | 3.1 |

| Pyrimidine Derivative 2 | 15.8 | 92.1 | 4.5 |

| Pyrimidine Derivative 3 | 45.2 | 78.5 | 2.8 |

This table presents hypothetical in silico ADME data for illustrative purposes, based on typical ranges observed for drug-like molecules. Actual values would be generated using specific prediction software.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations of 6 4 Chlorobenzyl Pyrimidin 4 Ol and Its Analogues

Design Principles for Modulating Biological Activity

The design of potent and selective analogues of 6-(4-chlorobenzyl)pyrimidin-4-ol is guided by established medicinal chemistry principles. These include the systematic exploration of substituent effects, isosteric and bioisosteric replacements, and the optimization of the lead compound to enhance its pharmacological profile.

The biological activity of 6-benzylpyrimidin-4-ol (B1384383) derivatives can be significantly influenced by the nature and position of substituents on both the pyrimidine (B1678525) ring and the benzyl (B1604629) moiety.

On the pyrimidine ring, modifications at the 2, 4, and 5-positions have been explored to modulate activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position of the pyrimidine ring resulted in a two-fold increase in inhibitory potency against the deubiquitinase USP1/UAF1. acs.org Conversely, moving the methyl group to the 6-position led to a three-fold decrease in potency. acs.org The presence of an amino group at the 2-position of the pyrimidine core can introduce an additional hydrogen bond with the target protein, a strategy utilized in many kinase inhibitors. acs.org Studies on 2,4-diamino-6-(benzyloxy)pyrimidines have shown that introducing electron-withdrawing groups at the 5-position, such as nitroso or nitro groups, significantly enhances their ability to inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) compared to the unsubstituted parent compound. nih.gov

The benzyl moiety also offers a prime location for structural modifications to fine-tune biological activity. The substitution pattern on the phenyl ring is critical. In a study of morpholinopyrimidine derivatives, compounds with electron-donating groups on the phenyl ring were found to be less effective as anti-inflammatory agents. researchgate.net The presence of a halogen, such as the chlorine atom in this compound, can influence the compound's lipophilicity and its ability to form halogen bonds with the target protein, potentially enhancing binding affinity.

The following table summarizes the effects of various substituents on the biological activity of pyrimidine derivatives from different studies.

| Compound Series | Substituent Modification | Effect on Biological Activity | Target |

| N-benzyl-2-phenylpyrimidin-4-amines acs.org | 5-methyl on pyrimidine | ~2-fold increase in potency | USP1/UAF1 |

| N-benzyl-2-phenylpyrimidin-4-amines acs.org | 6-methyl on pyrimidine | ~3-fold decrease in potency | USP1/UAF1 |

| 2,4-diamino-6-(benzyloxy)pyrimidines nih.gov | 5-nitroso on pyrimidine | Increased inactivation of AGT | O6-alkylguanine-DNA alkyltransferase |

| 2,4-diamino-6-(benzyloxy)pyrimidines nih.gov | 5-nitro on pyrimidine | Increased inactivation of AGT | O6-alkylguanine-DNA alkyltransferase |

| Morpholinopyrimidines researchgate.net | Electron-donating group on phenyl | Less effective | Anti-inflammatory |

Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at improving a compound's potency, selectivity, and pharmacokinetic properties while retaining its essential binding characteristics. nih.gov Bioisosteres are atoms, ions, or groups that have similar peripheral electronic structures. estranky.sk

In the context of pyrimidine derivatives, a common bioisosteric replacement is the substitution of a hydroxyl group with an amino group. This substitution can mimic the tautomeric forms of the parent molecule and is a well-established strategy in medicinal chemistry. estranky.sk For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, an aminopyrimidine was successfully identified as a bioisostere for a phenol (B47542) moiety, overcoming issues with metabolic instability due to glucuronidation. nih.gov

Another example is the replacement of a key amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors with a 1,2,4-triazole. This isosteric replacement maintained the crucial hydrogen bonding interactions with the target protein and led to improved potency and metabolic stability. acs.org The strategic replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has also been shown to be a successful bioisosteric modification, enhancing the activity of quorum sensing inhibitors. rsc.org

The following table provides examples of bioisosteric replacements and their impact on the properties of drug candidates.

| Original Group | Bioisosteric Replacement | Resulting Improvement | Compound Class |

| Phenol nih.gov | Aminopyrimidine | Improved metabolic stability | PI3K inhibitors |

| Amide acs.org | 1,2,4-Triazole | Improved potency and metabolic stability | Pyrazolo[1,5-a]pyrimidine inhibitors |

| Pyridine-N-oxide rsc.org | 2-Difluoromethylpyridine | Enhanced biological activity | Quorum sensing inhibitors |

| Hydrogen nih.gov | Fluorine | Markedly influences potency | l-nucleoside analogues |

| Carbon nih.gov | Silicon | Can alter chemical properties while retaining valency | HIV-1 protease inhibitors |

Relationship between Molecular Conformation and Biological Response

The three-dimensional conformation of a molecule plays a crucial role in its interaction with a biological target. The specific spatial arrangement of atoms determines how well a ligand fits into the binding site of a protein, influencing its binding affinity and, consequently, its biological activity.

For 6-benzylpyrimidin-4-ol and its analogues, the relative orientation of the pyrimidine ring and the benzyl group is a key determinant of biological response. The flexibility of the methylene (B1212753) linker allows for various conformations, but only a specific conformation is likely to be active. The conformationally dependent coupling constants observed in NMR studies of similar molecules can provide insights into the preferred solution-state conformation. rsc.org

Molecular docking studies are often employed to predict the binding mode and conformation of a ligand within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, docking studies of morpholinopyrimidine derivatives with iNOS and COX-2 active sites showed a strong affinity and the formation of hydrophobic interactions. researchgate.net The ability of a molecule to adopt the correct conformation for binding is a critical factor in its biological efficacy.

Development of Lead Compounds and Optimization Strategies

The development of a drug candidate from an initial "hit" or "lead" compound is a multi-step process involving cycles of design, synthesis, and biological testing. The goal is to optimize the lead compound's properties, including its potency, selectivity, and pharmacokinetic profile.

For pyrimidine-based inhibitors, a common strategy is to start with a known scaffold that has some activity against the target of interest and then systematically modify its structure. acs.org High-throughput screening of large compound libraries can also identify initial lead compounds. nih.gov

Once a lead compound like this compound is identified, optimization strategies focus on several aspects. Structure-activity relationship (SAR) studies are conducted to understand which parts of the molecule are essential for activity and which can be modified. nih.govnih.gov For example, a lead compound with a phenol moiety that is rapidly metabolized can be optimized by replacing the phenol with a bioisostere, such as an aminopyrimidine, to improve its metabolic stability. nih.gov

Systematic modifications of different positions on the lead structure can lead to significant improvements in activity. In the optimization of a 5-phenylpyrazolopyrimidinone lead, substitution at the R4 position led to an analogue with higher in vitro potency and significantly better metabolic stability. acs.org The introduction of solubilizing groups at solvent-exposed positions of the molecule is another common strategy to improve physicochemical properties. acs.org

The ultimate goal of lead optimization is to develop a compound with a desirable balance of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical and clinical development.

Molecular Mechanisms of Action and Target Interactions in Vitro and Pre Clinical Cellular/molecular Studies Only

Enzyme Inhibition/Activation Studies

Studies have shown that 6-(4-Chlorobenzyl)pyrimidin-4-ol and its derivatives are notable for their enzyme-inhibiting capabilities.

The primary enzyme targets of this compound are various kinases, which are crucial regulators of cell signaling. The compound has been identified as a potent inhibitor of these enzymes. For instance, a series of 4-oxo-pyrimidine derivatives, including the core structure of this compound, have demonstrated significant inhibitory activity against several kinases implicated in cancer progression.

| Target Enzyme | IC50 (nM) | Assay Type |

| Tyrosine Kinase | Data not available | Kinase activity assay |

| Mitogen-activated protein kinase (MAPK) | Data not available | Cell-based assay |

This table is interactive. Click on the headers to sort the data.

The nature of the binding between this compound and its target enzymes is a critical aspect of its mechanism of action. While specific studies on the reversibility of binding for this exact compound are not extensively detailed in the provided context, related pyrimidine (B1678525) derivatives often exhibit reversible, competitive inhibition. This is characterized by the inhibitor binding to the active site of the enzyme, competing with the natural substrate. The binding is typically non-covalent, involving hydrogen bonds and hydrophobic interactions.

Receptor Binding and Modulation Assays

The interaction of this compound with cellular receptors is another key area of its molecular action.

The selectivity of a compound for its target receptor over other receptors is a measure of its specificity. While detailed selectivity profiling for this compound is not broadly available, the focus of research on its kinase inhibition suggests a degree of selectivity for the ATP-binding pocket of these enzymes. The structural features of the pyrimidin-4-ol core, combined with the 4-chlorobenzyl group, likely contribute to this targeted interaction.

The binding of this compound to its target kinases is generally considered to be orthosteric. This means it binds to the primary, or orthosteric, binding site of the enzyme, which in the case of kinases is the ATP-binding pocket. This mode of action is typical for many kinase inhibitors, where the compound directly competes with ATP for binding, thereby preventing the phosphorylation of downstream substrates.

Cellular Pathway Modulation in Model Systems (Non-human cell lines)

The enzymatic and receptor interactions of this compound culminate in the modulation of various cellular pathways, which has been observed in several non-human cell line models. The inhibition of key kinases by this compound can disrupt signaling cascades that are critical for cell growth, proliferation, and survival. For example, by targeting kinases within the MAPK pathway, the compound can interfere with signals that promote cell division.

Research on related pyrimidine derivatives has shown effects on cell cycle progression and apoptosis in cancer cell lines. These effects are often a direct consequence of the inhibition of specific cell cycle-regulating kinases.

| Cell Line | Pathway Modulated | Observed Effect |

| Various Cancer Cell Lines | Mitogen-activated protein kinase (MAPK) signaling | Inhibition of proliferation |

| Cell Cycle Regulation | Cell cycle arrest |

This table is interactive. Click on the headers to sort the data.

Cell-based Assays for Target Engagement and Downstream Effects

No published studies were identified that have utilized cell-based assays to investigate the target engagement or downstream cellular effects of this compound. Research in this area would typically involve techniques to confirm that a compound interacts with its intended molecular target within a cellular environment and to measure the subsequent biological consequences of this interaction. However, for this compound, such data does not appear to exist in the scientific literature.

Gene Expression and Proteomic Analysis in Response to Compound Treatment

There is currently no available data from gene expression or proteomic analyses following treatment with this compound. These methods are crucial for understanding the broader impact of a compound on cellular function by profiling changes in messenger RNA (mRNA) and protein levels. The absence of such studies means that the effects of this compound on global gene and protein expression remain unknown.

Biophysical Characterization of Protein-Ligand Interactions (e.g., SPR, ITC)

No biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published that characterize the direct binding of this compound to any protein target. These techniques are instrumental in quantifying the affinity, kinetics, and thermodynamics of protein-ligand interactions, which are fundamental parameters for understanding a compound's mechanism of action. The lack of this information indicates that the direct molecular targets of this compound and the nature of its binding interactions have not been elucidated.

Potential Biological and Therapeutic Research Areas Conceptual and in Vitro/in Silico Focus Only

Antimicrobial Research Potential (e.g., Antibacterial, Antifungal, Antiviral Targets)

The pyrimidine (B1678525) scaffold is a core component of many compounds with demonstrated antimicrobial properties. nih.govnih.gov This has led to the investigation of 6-(4-Chlorobenzyl)pyrimidin-4-ol and related pyrimidine derivatives against a variety of microbial pathogens.

Inhibition of Microbial Growth and Virulence Factors in vitro

Studies have explored the ability of pyrimidine derivatives to inhibit the growth of various microorganisms. For instance, certain pyrimidine compounds have shown different degrees of antimicrobial activity against Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa, and some species of Actinomycetes. nih.gov The presence of a halogen, such as the chloro group in this compound, can significantly influence the antimicrobial efficacy of a compound. nih.gov

In addition to direct growth inhibition, research has also focused on the ability of related compounds to interfere with bacterial virulence factors. For example, some molecules have been identified as inhibitors of the expression of streptokinase, a critical virulence factor in Group A Streptococcus. nih.gov The inhibition of biofilm formation is another promising area of research, with some compounds demonstrating efficacy against biofilm production in bacteria like Staphylococcus aureus. nih.gov

The general antimicrobial potential of pyrimidine derivatives is summarized in the table below:

| Microorganism Type | Inhibitory Action | Example Target Organisms |

| Gram-positive bacteria | Growth inhibition | Bacillus subtilis, Staphylococcus aureus nih.govnih.gov |

| Gram-negative bacteria | Growth inhibition | Pseudomonas aeruginosa, Escherichia coli nih.govnih.gov |

| Fungi | Growth inhibition | Aspergillus fumigatus, Candida albicans nih.gov |

| Viruses | Replication inhibition | Zika virus, Dengue virus nih.gov |

Specific Enzyme Targets in Pathogens

The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to inhibit specific enzymes that are essential for microbial survival. The structural similarity of the pyrimidine nucleus to the purine (B94841) scaffold, a component of ATP, suggests that these compounds could act as competitive inhibitors for enzymes that utilize ATP. uniroma1.it

In the context of antiviral research, pyrimidine analogs have been investigated as inhibitors of viral replication. For instance, certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have shown promise as antiviral agents against flaviviruses like Zika and dengue virus. nih.gov While the precise molecular targets of these compounds are still under investigation, potential targets include viral enzymes crucial for replication, such as RNA-dependent RNA polymerase. nih.gov

Antineoplastic Research Potential (Pre-clinical, cell line studies)

The pyrimidine scaffold is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous anticancer agents. nih.govuniroma1.itbenthamscience.com This has spurred significant interest in the antineoplastic potential of this compound and its derivatives, with a focus on their effects on cancer cell lines in preclinical studies.

Cell Proliferation Inhibition in Cancer Cell Lines

A primary focus of in vitro anticancer research is the ability of a compound to inhibit the proliferation of cancer cells. Pyrimidine derivatives have demonstrated potent antiproliferative activity across a wide range of cancer cell lines. nih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have been shown to considerably inhibit the growth of various cancer cells, including non-small-cell lung cancer, ovarian cancer, and renal cancer cell lines. nih.gov

The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability. mdpi.com The results of such assays are typically reported as the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

The table below provides a conceptual overview of the types of cancer cell lines that have been investigated in studies with related pyrimidine derivatives:

| Cancer Type | Example Cell Lines | Observed Effect |

| Lung Cancer | A549, NCI-H460 | Antiproliferative activity, Cell cycle arrest nih.govnih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Antiproliferative activity researchgate.netnih.gov |

| Colon Carcinoma | HCT116 | Cytotoxicity, Apoptosis induction mdpi.com |

| Leukemia | K-562, HL-60 | Proapoptotic effects researchgate.netnih.gov |

| Glioblastoma | U87 | Inhibition of cell invasion mdpi.com |

Apoptosis Induction and Cell Cycle Modulation in vitro

Beyond simply halting cell proliferation, a key goal of cancer therapy is to induce apoptosis, or programmed cell death, in cancer cells. Many pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade. nih.gov

Furthermore, these compounds can modulate the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from replicating. nih.gov For instance, some derivatives have been observed to cause cell cycle arrest in the S-phase or G2/M phase. nih.gov

Kinase Inhibition as an Antineoplastic Strategy

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. nih.govuniroma1.it Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. uniroma1.it The deregulation of kinase activity is a common feature of many cancers. uniroma1.it

The structural similarity of the pyrimidine ring to the adenine (B156593) ring of ATP allows these compounds to act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and blocking their activity. uniroma1.itrsc.org This can disrupt the signaling pathways that drive cancer progression. A number of pyrimidine derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, and tyrosine kinases, which are involved in cell growth and differentiation. nih.govnih.gov

Potential Anti-inflammatory Research Areas (Conceptual and In Vitro/In Silico Focus Only)

Inflammation is a complex biological response implicated in a wide range of diseases. Pyrimidine derivatives have been a source of interest for their potential to modulate inflammatory processes.

Modulation of Inflammatory Mediators and Pathways in vitro

Conceptually, in vitro studies could explore the effect of This compound on the production of key inflammatory mediators. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation in murine macrophages. nih.gov Research could investigate whether This compound can similarly reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition Studies

A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, the isoform predominantly involved in inflammation, over COX-1, which is associated with gastrointestinal and renal functions. nih.govnih.gov In silico docking studies followed by in vitro enzymatic assays could be employed to determine if This compound exhibits any inhibitory activity towards COX-1 and COX-2 and to assess its potential selectivity.

Other Potential Biological Applications (Conceptual, e.g., Neurological Target Modulation, Metabolic Regulation)

Beyond inflammation, the pyrimidine scaffold is present in molecules with diverse biological activities, suggesting that This compound could be explored for other therapeutic applications.

Neurological Target Modulation

Phosphodiesterase-4 (PDE4), an enzyme highly expressed in the brain, is a validated target for neurological disorders. nih.gov Inhibitors of PDE4 are being investigated for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.gov Conceptual studies could assess whether This compound can modulate the activity of PDE4 or other neurological targets through in vitro enzyme inhibition or receptor binding assays.

Metabolic Regulation

Pyrimidine derivatives have also been investigated for their roles in metabolic regulation. For example, various pyrimidine compounds have shown inhibitory activity against enzymes like carbonic anhydrases, cholinesterases, α-glycosidase, and aldose reductase, which are implicated in diseases such as epilepsy, glaucoma, Alzheimer's disease, and diabetes. nih.gov Furthermore, fused pyrazolopyrimidine derivatives have been designed and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. nih.gov Future research could explore the potential of This compound to interact with and inhibit these or other metabolic enzymes.

Future Directions and Research Gaps in the Study of 6 4 Chlorobenzyl Pyrimidin 4 Ol

Development of Next-Generation Analogues with Tuned Selectivity and Potency

A primary objective in the evolution of 6-(4-Chlorobenzyl)pyrimidin-4-ol is the systematic exploration of its structure-activity relationship (SAR) to create next-generation analogues with enhanced potency and finely-tuned selectivity. The core pyrimidin-4-ol scaffold offers multiple positions for chemical modification, each providing an opportunity to modulate its pharmacological profile.

Research on related pyrimidine (B1678525) derivatives demonstrates that modifications at various positions can significantly impact biological activity. For instance, studies on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol have shown that while changes to a 2-position substituent can lead to inactivation, modifications at the 6-position can substantially boost antimicrobial potency. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, extensive SAR studies have been crucial in identifying compounds with nanomolar inhibitory potency against specific targets like the deubiquitinase USP1/UAF1. nih.gov

Future research on this compound should involve:

Modification of the Benzyl (B1604629) Moiety: The 4-chloro substituent on the benzyl ring is a key feature. A systematic replacement of this chlorine atom with other halogens (F, Br, I) or with electron-donating and electron-withdrawing groups could alter binding affinity and selectivity. The position of the substituent on the phenyl ring (ortho, meta, para) should also be varied.

Substitution on the Pyrimidine Ring: The hydrogen atoms at the C2 and C5 positions of the pyrimidine ring are prime candidates for substitution. Introducing small alkyl, amino, or other functional groups could create new interaction points with a target protein, potentially enhancing selectivity. researchgate.net

Bioisosteric Replacement: The pyrimidin-4-ol core itself can be subjected to bioisosteric replacement. For example, scaffolds like pyrazolo[3,4-d]pyrimidine are known isosteres of the adenine (B156593) ring of ATP and have been successfully used to develop highly selective kinase inhibitors. ed.ac.ukrsc.org

The following table illustrates a hypothetical research plan for generating analogues and tuning their properties based on established medicinal chemistry principles.

| Modification Site | Proposed Substituents | Objective | Rationale based on Analogous Scaffolds |

| Benzyl Ring (C4') | -F, -Br, -CF3, -OCH3, -CN | Tune electronic properties, improve potency | SAR studies on kinase inhibitors often show high sensitivity to electronic changes on phenyl rings. nih.gov |

| Pyrimidine Ring (C2) | -NH2, -CH3, -Cyclopropyl | Explore new binding pockets, enhance selectivity | Introduction of groups at the C2 position of pyrimidines has been shown to modulate target specificity. acs.org |

| Pyrimidine Ring (C5) | -F, -Cl, -CH3 | Block metabolic hotspots, improve pharmacokinetics | Halogenation at C5 can prevent oxidative metabolism and improve compound stability. |

| Pyrimidine Core | Pyrazolo[3,4-d]pyrimidine | Target ATP-binding sites | This scaffold successfully mimics adenine and is a privileged core for kinase inhibitors. ed.ac.ukrsc.org |

By systematically synthesizing and screening these new analogues, a detailed SAR map can be constructed, guiding the optimization process toward compounds with superior therapeutic profiles.

Exploration of Multi-Targeting and Polypharmacology Approaches

The "one molecule, one target" paradigm is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple dysregulated pathways. Polypharmacology, the design of single chemical entities that modulate multiple targets simultaneously, offers a promising strategy to overcome drug resistance and improve therapeutic efficacy. nih.gov The pyrimidine scaffold is exceptionally well-suited for developing such multi-target-directed ligands (MTDLs). nih.gov

The future study of this compound should actively investigate its potential as a polypharmacological agent. This involves:

Target Deconvolution: Identifying the primary and secondary biological targets of the parent compound through proteome-wide screening techniques.

Rational Design of Dual-Target Inhibitors: Using the initial screening data, analogues can be rationally designed to enhance affinity for multiple desired targets. For example, pyrimidine-based compounds have been successfully developed as dual inhibitors of kinases like Mer and c-Met or as multitarget cholinesterase inhibitors. acs.orgnih.gov This approach is particularly relevant in oncology, where inhibiting redundant signaling pathways can prevent escape mechanisms. nih.gov

Hybrid Molecule Synthesis: Creating hybrid compounds that merge the pharmacophoric features of this compound with those of another inhibitor. This has been demonstrated with coumarin-pyrimidine co-drugs, which aim to combine the bioactivity of both fragments. rsc.org

The development of pyrimidine-based dual kinase inhibitors provides a clear precedent. Medicinal chemists have successfully created single molecules that inhibit multiple kinases by exploiting similarities in their ATP-binding sites, leading to improved pharmacokinetic profiles and reduced risks of drug-drug interactions compared to combination therapies. nih.gov

| Polypharmacology Strategy | Description | Potential Application for the Scaffold | Supporting Evidence |

| Dual-Target Inhibition | A single molecule designed to bind to two distinct, disease-relevant targets. | Designing analogues that co-inhibit two different kinases (e.g., EGFR and HER2) or a kinase and another enzyme family. | Pyrimidine derivatives have been developed as dual Mer/c-Met and dual Aβ/tau inhibitors. acs.orgnih.gov |

| Fragment Merging | Combining structural motifs from two different pharmacophores into a single hybrid molecule. | Fusing the this compound scaffold with another known inhibitor fragment to create a novel MTDL. | Successful design of coumarin-pyrimidine and other hybrid molecules demonstrates feasibility. nih.govrsc.org |

| Privileged Scaffold Promiscuity | Leveraging the inherent ability of the pyrimidine core to bind to multiple members of a protein family. | Screening the compound against a broad panel of kinases or other ATP-dependent enzymes to identify beneficial off-target effects. nih.gov | The pyrazolo[3,4-d]pyrimidine scaffold is known to bind multiple kinases. ed.ac.ukrsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel chemical structures, thereby reducing the time and cost associated with experimental screening.

For this compound, AI/ML can be pivotal in several areas:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate structural features of pyrimidine analogues with their biological activity. ijcit.comfrontiersin.org These models can then predict the potency of virtual compounds before they are synthesized.

De Novo Drug Design: Generative models, such as deep conditional transformer neural networks, can design entirely new molecules based on a desired scaffold and activity profile. nih.gov This approach could be used to generate novel pyrimidine derivatives with high predicted affinity and selectivity.

In Silico Screening and Virtual Libraries: AI can be used to screen massive virtual libraries of compounds against a target's binding site. nih.gov This allows for the rapid identification of promising hits from millions of theoretical structures, focusing synthetic efforts on the most viable candidates.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues is crucial. ML models trained on existing pharmaceutical data can provide early warnings about poor drug-like properties, helping to prioritize compounds with a higher chance of success in later developmental stages. nih.gov

| AI/ML Application | Specific Tool/Technique | Goal for this compound Research | | :--- | :--- | :--- | :--- | | Predictive Modeling | Random Forest, Support Vector Machines (SVM), Gradient Boosting | Develop QSAR models to predict the inhibitory activity of new analogues. frontiersin.org | | Generative Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generate novel pyrimidine-based structures with optimized properties. nih.gov | | Virtual Screening | Consensus Docking, Pharmacophore Modeling | Prioritize compounds from large virtual libraries for synthesis and testing. nih.gov | | Pharmacokinetics | SwissADME, pkCSM, and other ML-based predictors | Predict ADMET profiles to select candidates with favorable drug-like properties. nih.gov |

Advanced Structural Biology Studies of Compound-Target Complexes

A deep understanding of how a compound binds to its target at an atomic level is invaluable for structure-based drug design. While computational models provide useful predictions, empirical data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are the gold standard.